Cas no 757221-58-2 (4-Chloro-2,6-dimethyl-5-phenylthieno2,3-dpyrimidine)

4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with chloro, methyl, and phenyl functional groups. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group at the 4-position enhances its utility in nucleophilic substitution reactions, while the phenyl and methyl substitutions contribute to steric and electronic modulation, influencing binding affinity and selectivity. Its rigid fused-ring system is advantageous for designing bioactive molecules, particularly in kinase inhibition and antimicrobial applications. The compound's well-defined crystalline properties ensure consistent purity and stability, facilitating precise use in research and industrial processes.
4-Chloro-2,6-dimethyl-5-phenylthieno2,3-dpyrimidine structure
757221-58-2 structure
Product Name:4-Chloro-2,6-dimethyl-5-phenylthieno2,3-dpyrimidine
CAS No:757221-58-2
MF:C14H11ClN2S
MW:274.768540620804
CID:3106379
PubChem ID:2081046
Update Time:2025-05-21

4-Chloro-2,6-dimethyl-5-phenylthieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
    • EN300-07418
    • SR-01000054997-1
    • 757221-58-2
    • G40652
    • HFB22158
    • Z57000583
    • CS-0220739
    • SR-01000054997
    • AKOS000122456
    • 4-Chloro-2,6-dimethyl-5-phenylthieno2,3-dpyrimidine
    • Inchi: 1S/C14H11ClN2S/c1-8-11(10-6-4-3-5-7-10)12-13(15)16-9(2)17-14(12)18-8/h3-7H,1-2H3
    • InChI Key: KOKDVYOMPISXRL-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(C)=N1)SC(C)=C2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 274.0331472Da
  • Monoisotopic Mass: 274.0331472Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 54Ų

4-Chloro-2,6-dimethyl-5-phenylthieno2,3-dpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T777025-25mg
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2
25mg
$ 50.00 2022-06-02
TRC
T777025-50mg
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2
50mg
$ 95.00 2022-06-02
TRC
T777025-250mg
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2
250mg
$ 320.00 2022-06-02
Chemenu
CM481241-1g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 95%+
1g
$*** 2023-03-30
Enamine
EN300-07418-0.05g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 94%
0.05g
$76.0 2023-10-28
Enamine
EN300-07418-0.1g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 94%
0.1g
$113.0 2023-10-28
Enamine
EN300-07418-0.25g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 94%
0.25g
$162.0 2023-10-28
Enamine
EN300-07418-0.5g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 94%
0.5g
$310.0 2023-10-28
Enamine
EN300-07418-1.0g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 94%
1g
$414.0 2023-04-29
Enamine
EN300-07418-2.5g
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
757221-58-2 94%
2.5g
$810.0 2023-10-28
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD